molecular formula C4H10ClNOS B3009670 (3S,4S)-4-Aminotetrahydrothiophene-3-ol CAS No. 30461-28-0

(3S,4S)-4-Aminotetrahydrothiophene-3-ol

Cat. No.: B3009670
CAS No.: 30461-28-0
M. Wt: 155.64
InChI Key: XYEGUFCZWYSGAI-VKKIDBQXSA-N
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Description

(3S,4S)-4-Aminotetrahydrothiophene-3-ol is a chiral compound featuring a tetrahydrothiophene ring with an amino group at the 4-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminotetrahydrothiophene-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a thiophene derivative.

    Reduction: The thiophene ring is reduced to a tetrahydrothiophene ring using hydrogenation or other reduction methods.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes and the use of chiral catalysts to ensure the desired stereochemistry. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminotetrahydrothiophene-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(3S,4S)-4-Aminotetrahydrothiophene-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminotetrahydrothiophene-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid
  • (3S,4S)-Tetflupyrolimet

Uniqueness

(3S,4S)-4-Aminotetrahydrothiophene-3-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups on a tetrahydrothiophene ring. This combination of features makes it particularly valuable in the synthesis of chiral compounds and in applications requiring specific molecular interactions.

Properties

IUPAC Name

(3S,4S)-4-aminothiolan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGUFCZWYSGAI-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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